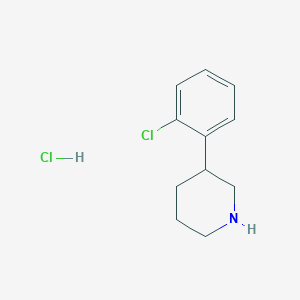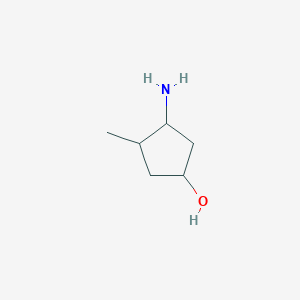
5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a 2,4,6-trichlorobenzoyl group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with an appropriate thiazole derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2,4,6-trichlorobenzoyl group.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while oxidation of the thiazole ring can produce sulfoxides or sulfones .
科学的研究の応用
Ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in research to understand the biological pathways and mechanisms of thiazole derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The 2,4,6-trichlorobenzoyl group can interact with enzymes and proteins, inhibiting their activity. The thiazole ring can also participate in various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
2,4,6-Trichlorobenzoyl Chloride: A precursor used in the synthesis of ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate.
1-(2,4,6-Trichlorobenzoyloxy)benzotriazole: Another compound with a similar 2,4,6-trichlorobenzoyl group used in synthetic applications.
Uniqueness
Ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate is unique due to its combination of the thiazole ring and the 2,4,6-trichlorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C13H9Cl3N2O3S |
|---|---|
分子量 |
379.6 g/mol |
IUPAC名 |
ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H9Cl3N2O3S/c1-2-21-13(20)10-12(22-5-17-10)18-11(19)9-7(15)3-6(14)4-8(9)16/h3-5H,2H2,1H3,(H,18,19) |
InChIキー |
MMJLQDXLNZMELV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC=N1)NC(=O)C2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
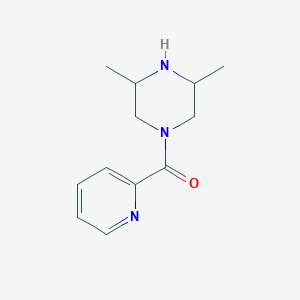
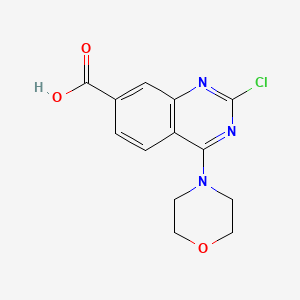
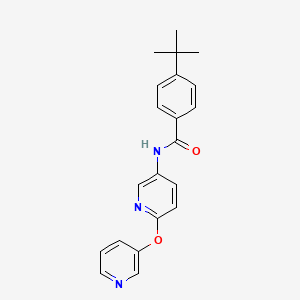
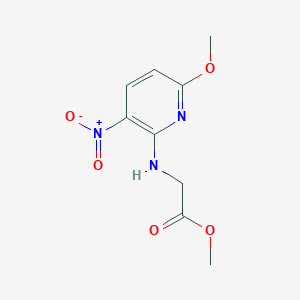
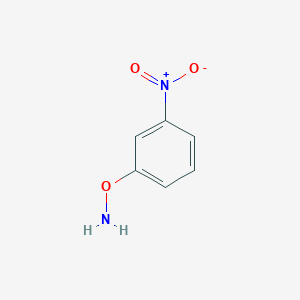
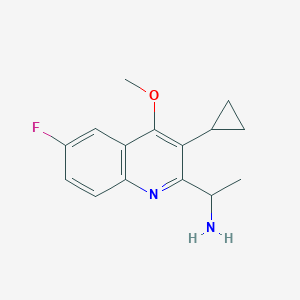
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)

